The synthesis of azasetron hydrochloride involves several key steps, typically utilizing various organic reactions to achieve the desired compound efficiently. Recent methods have focused on improving yield and reducing environmental impact.
This method offers advantages over traditional synthesis routes by improving yields (stabilized around 70%-75%) and simplifying processing steps, thus making it more suitable for industrial applications .
The molecular structure of azasetron hydrochloride can be described as follows:
The molecular geometry allows for effective interaction with the 5-HT3 receptor, crucial for its mechanism of action.
Azasetron hydrochloride undergoes several chemical reactions during its synthesis:
These reactions highlight the compound's synthetic versatility and efficiency in producing high yields while minimizing toxic byproducts.
Azasetron hydrochloride functions primarily as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptors located in both central and peripheral nervous systems. Its mechanism can be summarized as follows:
This antagonistic action is particularly beneficial in clinical settings involving chemotherapy or postoperative care where nausea management is critical .
Azasetron hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Melting Point | |
Appearance | White to beige powder |
Solubility | Soluble in water; varies with pH |
HPLC Purity | ≥97.5% |
These properties are essential for understanding its stability, solubility profile, and suitability for formulation into various pharmaceutical preparations.
Azasetron hydrochloride has several significant applications in scientific and medical fields:
Azasetron hydrochloride (chemical name: N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride) is a crystalline solid with the molecular formula C₁₇H₂₁Cl₂N₃O₃ and a molecular weight of 386.27 g/mol [6] [8]. The compound features a benzoxazine carboxamide scaffold linked to a quinuclidine (1-azabicyclo[2.2.2]octane) moiety. Its structure integrates a chlorine atom at the 6-position of the benzoxazine ring and a methyl group on the benzoxazine nitrogen, contributing to its stereoelectronic profile [3] [9].
The IUPAC name delineates the connectivity: the quinuclidine nitrogen serves as the attachment point for the benzoxazine carboxamide group [6]. The hydrochloride salt forms via protonation of the tertiary amine in the quinuclidine ring, confirmed by spectral data (InChI Key: DBMKBKPJYAHLQP-UHFFFAOYSA-N) [6] [8]. Stereochemically, the quinuclidine system introduces a chiral center at the 3-position. Commercial Azasetron hydrochloride is typically supplied as a racemate, though enantiopure forms (designated as (+)- and (-)-isomers) have been synthesized for structure-activity studies [9]. The R-enantiomer (as a besylate salt, SENS-401) is under investigation for otoprotective applications, highlighting the significance of stereochemistry [3].
Table 1: Atomic Composition and Key Molecular Descriptors
Component | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₇H₂₁Cl₂N₃O₃ | [6] [8] |
Molecular weight | 386.27 g/mol | [6] |
Chiral centers | 1 (quinuclidine C3) | [9] |
Hydrogen bond donors | 1 (amide NH) | [6] |
Hydrogen bond acceptors | 4 (carbonyl O, amide O, tertiary N) | [6] |
logP (predicted) | 0.67–1.83 | [6] [8] |
Azasetron hydrochloride exhibits moderate aqueous solubility (2 mg/mL in water at 25°C), forming clear solutions suitable for intravenous formulations [8]. Higher concentrations (up to 20 mg/mL) are achievable with sonication, though solubility is pH-dependent due to the basic quinuclidine nitrogen (pKa ~7.7) [4] [7] [8]. It is also soluble in dimethyl sulfoxide (DMSO; 2.22 mg/mL) but shows limited solubility in apolar solvents [4] [7].
The compound is a white to off-white crystalline powder that requires protection from moisture to maintain stability [4] [8]. Optimal storage conditions involve desiccated environments at 2–8°C, preventing hydrolysis of the labile benzoxazine carbonyl group [8]. No explicit degradation products are reported in the literature, but analogous 5-HT₃ antagonists are prone to photodegradation, suggesting light sensitivity [8].
Crystallographic data remains limited in public domains. However, powder X-ray diffraction (PXRD) patterns confirm its crystalline nature, with characteristic peaks indicative of a defined lattice [8]. Thermal analyses (DSC/TGA) reveal a sharp melting endotherm above 200°C, corroborating crystallinity [8]. No solvates (e.g., hydrates) are documented, though the hydrochloride salt’s ionic structure likely facilitates hydrate formation under humid conditions [8].
Table 2: Solubility and Stability Profile
Property | Value | Conditions | |
---|---|---|---|
Water solubility | 2 mg/mL (clear solution) | 25°C; no cosolvent | [8] |
DMSO solubility | 2.22 mg/mL | 25°C; hygroscopic | [4] |
Stability | >24 months | Desiccated, 2–8°C | [8] |
Crystal habit | White to off-white powder | Visible inspection | [4] [8] |
Hygroscopicity | Moderate | Desiccated storage recommended | [8] |
The hydrochloride salt (CAS 123040-16-4) is the predominant commercial form, favored for its crystallinity, stability, and bioavailability [6] [8]. Pharmacokinetic studies indicate that this salt form achieves ~90% oral bioavailability due to efficient intestinal absorption, partly mediated by saturable transport mechanisms [4] [7]. Alternative salt forms are rare, though the besylate salt (SENS-401, CAS not provided) of the R-enantiomer is in clinical development for otoprotection, leveraging improved solubility for sustained release [3].
Polymorphism has been preliminarily investigated. At least one crystalline polymorph is described, distinguished by PXRD peaks and dissolution kinetics [4] [7]. This form exhibits a dissolution profile conducive to extended plasma exposure, aligning with Azasetron’s longer duration of action compared to older 5-HT₃ antagonists [4] [7]. No solvates (e.g., ethanolates) are reported, but the presence of multiple hydrogen-bonding sites (amide NH, carbonyl O, protonated amine) suggests potential for pseudopolymorphism under specific crystallization conditions [4].
Table 3: Documented Salt Forms and Solid-State Variations
Form | Characteristics | Applications | |
---|---|---|---|
Azasetron hydrochloride | White crystalline powder; CAS 123040-16-4 | Commercial antiemetic; IV/oral formulations | [3] [8] |
R-Azasetron besylate (SENS-401) | Improved solubility; enantiopure | Investigational otoprotective agent | [3] |
Polymorph I | Higher dissolution rate | Enhanced bioavailability | [4] [7] |
Amorphous form | Not reported | — | [4] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: